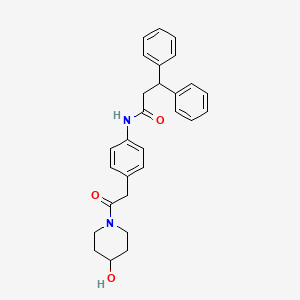

N-(4-(2-(4-Hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C28H30N2O3 and its molecular weight is 442.559. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelentwicklung und -forschung

Piperidinderivate sind in der pharmazeutischen Industrie von entscheidender Bedeutung und dienen als wichtige Bausteine für die Arzneimittelherstellung. Die betreffende Verbindung, mit ihrem Piperidin-Kern, ist wahrscheinlich an der Synthese verschiedener pharmakologisch aktiver Moleküle beteiligt. Ihre Struktur könnte so manipuliert werden, dass neue Verbindungen mit potenziellen therapeutischen Wirkungen entstehen, z. B. Analgetika, Antidepressiva, Antipsychotika und Antihistaminika .

Synthese von biologisch aktiven Piperidinen

Die Entwicklung schneller und kostengünstiger Methoden zur Synthese substituierter Piperidine ist ein bedeutender Forschungsbereich. Diese Verbindung könnte als Substrat für intra- und intermolekulare Reaktionen dienen, was zur Bildung verschiedener Piperidinderivate führt, die für die Entdeckung und biologische Bewertung potenzieller Medikamente unerlässlich sind .

Pharmakologische Anwendungen

Piperidinderivate sind in mehr als zwanzig Klassen von Pharmazeutika vorhanden. Die betreffende Verbindung könnte auf ihre pharmakologischen Anwendungen untersucht werden und möglicherweise zur Entdeckung neuer Medikamente mit Piperidin-Einheiten beitragen, die biologische Aktivität aufweisen .

HIV-Behandlungsforschung

Piperidin-4-ol-Derivate wurden auf ihr Potenzial zur Behandlung von HIV untersucht. Aufgrund der strukturellen Ähnlichkeit könnte diese Verbindung auf ihre CCR5-antagonistischen Aktivitäten untersucht werden, was ein vielversprechender Ansatz bei der Suche nach neuen Behandlungen für HIV-1 ist .

Chemokinrezeptor-Antagonismus

Das basische Stickstoffatom in Piperidinderivaten soll Liganden über starke Salzbrücken-Wechselwirkungen an Chemokinrezeptoren verankern. Die Forschung zu Chemokinrezeptor-Antagonisten, wie z. B. CCR5-Antagonisten zur HIV-Behandlung, könnte von der Untersuchung der Fähigkeit dieser Verbindung profitieren, an diese Rezeptoren zu binden .

Organische Synthese und Katalyse

Piperidinderivate werden häufig in der organischen Synthese und Katalyse verwendet. Diese Verbindung könnte an verschiedenen synthetischen Strategien beteiligt sein, z. B. Cyclisierung, Cycloaddition, Annulation und Aminierung, um komplexe Moleküle für weitere pharmakologische Tests zu erzeugen .

Wirkmechanismus

Target of Action

The primary targets of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

The specific mode of action of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide One study showed that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor . This suggests that the compound might interact with its targets in a way that enhances its ability to cross the blood-brain barrier.

Biochemical Pathways

The specific biochemical pathways affected by N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide It’s known that piperidine derivatives can show antioxidant and metal chelating properties , which suggests that they might affect oxidative stress pathways and metal ion homeostasis.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The fact that the introduction of a piperidine moiety to a lead compound improved the brain exposure of the resulting dual inhibitor suggests that this compound might have good distribution properties, particularly in relation to the blood-brain barrier.

Result of Action

The molecular and cellular effects of N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-3,3-diphenylpropanamide The compound’s potential antioxidant and metal chelating properties suggest that it might have protective effects against oxidative stress and metal ion-induced toxicity at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-3,3-diphenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c31-25-15-17-30(18-16-25)28(33)19-21-11-13-24(14-12-21)29-27(32)20-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,25-26,31H,15-20H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDHGDGOODBYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2559775.png)

![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)

![6-(3-nitrophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2559784.png)

![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)

![methyl [3-(anilinocarbonyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetate](/img/structure/B2559791.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide](/img/structure/B2559794.png)

![4-bromo-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2559796.png)